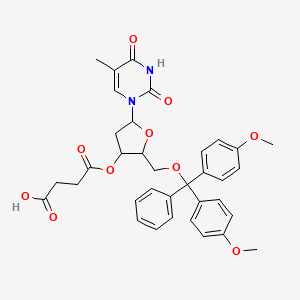![molecular formula C7H9N5O B13403797 6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with an amino group, a hydrazinylidenemethyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Formation of the Hydrazinylidenemethyl Group: This group can be introduced by reacting the pyridine derivative with hydrazine and formaldehyde under controlled conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino and hydrazinylidenemethyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This inhibition can lead to various biological effects, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-carboxamide: A simpler analog without the amino and hydrazinylidenemethyl groups.
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: A structurally related compound with a thieno ring.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to the pyridine ring.
Uniqueness
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide is unique due to the presence of both the amino and hydrazinylidenemethyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C7H9N5O |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N5O/c8-6-2-1-5(3-10-6)7(13)11-4-12-9/h1-4H,9H2,(H2,8,10)(H,11,12,13) |
InChI-Schlüssel |
RIYATYLVQPAKPN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=NC=C1C(=O)N/C=N/N)N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)NC=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


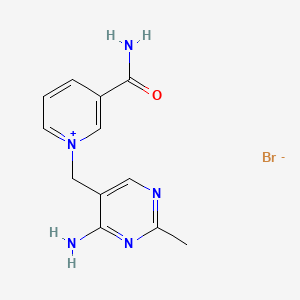
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
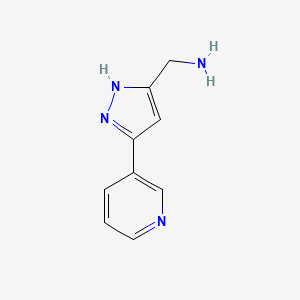
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
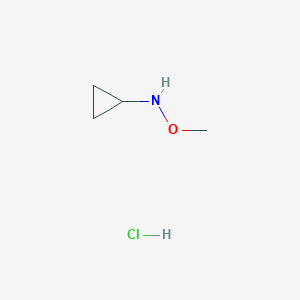
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
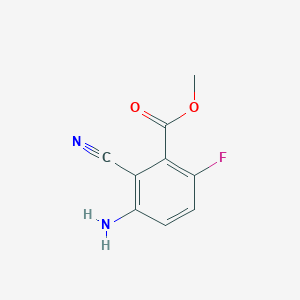
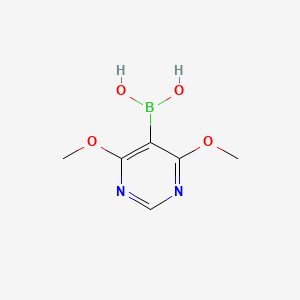

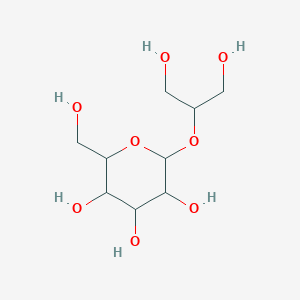
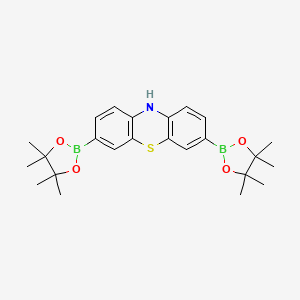
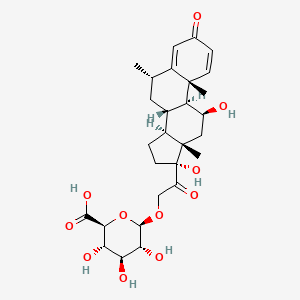
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
